molecular formula C8H3FN2O B12830914 2-Fluoro-5-isocyanatobenzonitrile

2-Fluoro-5-isocyanatobenzonitrile

Cat. No.: B12830914
M. Wt: 162.12 g/mol
InChI Key: GXUMDKKEXDQAIW-UHFFFAOYSA-N
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Description

2-Fluoro-5-isocyanatobenzonitrile is an organic compound with the molecular formula C8H3FN2O It is a fluorinated aromatic isocyanate, characterized by the presence of both a fluorine atom and an isocyanate group attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Fluoro-5-isocyanatobenzonitrile typically involves the introduction of the isocyanate group to a fluorinated aromatic precursor. One common method is the reaction of 2-fluoro-5-aminobenzonitrile with phosgene (COCl2) under controlled conditions. The reaction proceeds as follows:

2-Fluoro-5-aminobenzonitrile+PhosgeneThis compound+HCl\text{2-Fluoro-5-aminobenzonitrile} + \text{Phosgene} \rightarrow \text{this compound} + \text{HCl} 2-Fluoro-5-aminobenzonitrile+Phosgene→this compound+HCl

Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow processes to ensure safety and efficiency, given the hazardous nature of phosgene. Alternative methods may include the use of safer phosgene substitutes or the development of catalytic processes to minimize by-products and improve yield.

Chemical Reactions Analysis

Types of Reactions: 2-Fluoro-5-isocyanatobenzonitrile can undergo various chemical reactions, including:

    Nucleophilic Substitution: The isocyanate group can react with nucleophiles such as amines, alcohols, and thiols to form ureas, carbamates, and thiocarbamates, respectively.

    Cycloaddition Reactions: The isocyanate group can participate in cycloaddition reactions with compounds containing multiple bonds, such as alkenes and alkynes, to form heterocyclic compounds.

    Hydrolysis: The isocyanate group can be hydrolyzed in the presence of water to form the corresponding amine and carbon dioxide.

Common Reagents and Conditions:

    Amines: For the formation of ureas, reactions are typically carried out at room temperature or slightly elevated temperatures.

    Alcohols and Thiols: Reactions with alcohols and thiols to form carbamates and thiocarbamates often require the presence of a base to neutralize the generated hydrogen chloride.

Major Products:

    Ureas: Formed from the reaction with amines.

    Carbamates: Formed from the reaction with alcohols.

    Thiocarbamates: Formed from the reaction with thiols.

Scientific Research Applications

2-Fluoro-5-isocyanatobenzonitrile has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound can be used to modify biomolecules, such as proteins and peptides, through the formation of stable urea linkages.

    Industry: The compound is used in the production of specialty polymers and materials with unique properties, such as enhanced thermal stability and chemical resistance.

Mechanism of Action

The mechanism by which 2-Fluoro-5-isocyanatobenzonitrile exerts its effects is primarily through the reactivity of the isocyanate group. This group can form covalent bonds with nucleophilic sites on target molecules, leading to the formation of stable adducts. The fluorine atom can influence the electronic properties of the molecule, potentially enhancing its reactivity and selectivity in certain reactions.

Molecular Targets and Pathways:

    Proteins and Enzymes: The compound can modify amino acid residues, particularly those containing nucleophilic side chains such as lysine and cysteine.

    Receptors: It can interact with receptor sites, potentially modulating their activity through covalent modification.

Comparison with Similar Compounds

2-Fluoro-5-isocyanatobenzonitrile can be compared with other fluorinated aromatic isocyanates, such as:

  • 2-Fluoro-4-isocyanatobenzonitrile
  • 2-Fluoro-6-isocyanatobenzonitrile
  • 3-Fluoro-5-isocyanatobenzonitrile

Uniqueness:

  • Position of Substituents: The specific positioning of the fluorine and isocyanate groups on the benzene ring can significantly influence the compound’s reactivity and selectivity.
  • Electronic Effects: The presence of the fluorine atom can enhance the electrophilicity of the isocyanate group, potentially making this compound more reactive compared to its non-fluorinated counterparts.

Properties

Molecular Formula

C8H3FN2O

Molecular Weight

162.12 g/mol

IUPAC Name

2-fluoro-5-isocyanatobenzonitrile

InChI

InChI=1S/C8H3FN2O/c9-8-2-1-7(11-5-12)3-6(8)4-10/h1-3H

InChI Key

GXUMDKKEXDQAIW-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1N=C=O)C#N)F

Origin of Product

United States

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